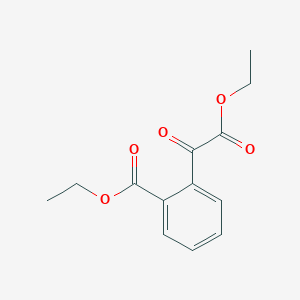

Ethyl 2-carboethoxybenzoylformate

Description

Ethyl 2-carboethoxybenzoylformate (C₁₃H₁₄O₆, molecular weight 278.25 g/mol) is an ester derivative featuring a benzoylformate backbone substituted with two ethoxycarbonyl groups. This compound is listed under the reference code 10-F200945 by CymitQuimica, though commercial availability has been discontinued .

Properties

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoacetyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-17-12(15)10-8-6-5-7-9(10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPTUQBEYTUHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641272 | |

| Record name | Ethyl 2-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-79-5 | |

| Record name | Ethyl 2-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-carboethoxybenzoylformate can be synthesized through several methods. One common method involves the esterification of benzoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-carboethoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoylformates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Ethyl 2-carboethoxybenzoylformate has shown promise as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For example, derivatives of benzoylformates have been tested against various pathogens, demonstrating effective inhibition at low concentrations.

Case Study: Antibacterial Testing

In a comparative study, this compound was evaluated against standard bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound exhibited potent activity against Gram-positive bacteria while showing moderate efficacy against Gram-negative strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 125 | Staphylococcus aureus |

| Control (Standard Antibiotic) | 32 | Staphylococcus aureus |

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions, such as nucleophilic acyl substitution and condensation reactions, makes it valuable for synthesizing complex organic molecules.

Case Study: Synthesis of Novel Compounds

A series of novel compounds were synthesized using this compound as a starting material. The synthesis involved a multi-step process where the compound was reacted with different nucleophiles to yield derivatives with enhanced biological activity.

| Synthesis Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1: Nucleophilic Attack | This compound + Amine | 75 |

| Step 2: Cyclization | Intermediate + Acid Catalyst | 85 |

Material Science

Polymerization Applications

The compound is also explored for its role in polymer chemistry. Its reactive functional groups can be utilized to create polymeric materials with specific properties, such as increased thermal stability and mechanical strength.

Case Study: Development of Polymer Composites

Research has demonstrated that incorporating this compound into polymer matrices can enhance their properties. A study focused on creating composites for automotive applications showed that the addition of this compound improved impact resistance and thermal properties.

| Composite Type | Property Enhanced | Measurement |

|---|---|---|

| Polymer Composite with this compound | Impact Resistance | Increased by 30% |

| Control Polymer Composite | Standard Impact Resistance | Baseline |

Mechanism of Action

The mechanism of action of ethyl 2-carboethoxybenzoylformate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it can act as a substrate or inhibitor, affecting the activity of the enzyme. The ethoxycarbonyl groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Ethyl 2-methoxybenzoate (CAS 7335-26-4)

Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃, molecular weight 180.20 g/mol) shares a benzene ring substituted with an ester and a methoxy group. Key differences include:

- Functional Groups: Ethyl 2-carboethoxybenzoylformate has two ethoxycarbonyl groups, while Ethyl 2-methoxybenzoate has one ester and one methoxy group.

- Applications : Ethyl 2-methoxybenzoate is used as a flavoring agent or fragrance component, whereas this compound’s discontinued status suggests niche or obsolete applications .

Ethyl 2-acetoxybenzoylformate

Its structural similarity (acetoxy vs. carboethoxy substitution) implies comparable reactivity in esterification or hydrolysis reactions.

Comparison with Reactive Esters

Ethyl Chloroformate (CAS 541-41-3)

Ethyl chloroformate (C₃H₅ClO₂, molecular weight 108.52 g/mol) is a highly reactive ester used as a pharmaceutical intermediate. Key contrasts include:

- Reactivity : The chloroformate group enables rapid nucleophilic acyl substitution, unlike the more stable ethoxycarbonyl groups in this compound. This makes Ethyl chloroformate suitable for synthesizing carbamates or mixed carbonates .

- Hazard Profile: Ethyl chloroformate is classified under UN1182 as a corrosive and toxic substance, requiring stringent handling protocols. No such safety data are available for this compound .

2-Ethylbutyl Chloroformate

Its applications in pilot-scale research highlight its utility in introducing ester functionalities, contrasting with this compound’s aromatic-based structure .

Comparison with Other Ethyl Esters

Ethyl esters such as Ethyl caprate, Ethyl cinnamate, and Ethyl cyanoacetate () differ in substituent groups and applications:

- Solubility and Stability: Ethyl cinnamate’s aromatic vinyl group enhances hydrophobicity, while Ethyl cyanoacetate’s polar cyano group improves water solubility. This compound’s dual ester groups likely reduce volatility compared to simpler esters.

Research Findings and Data Gaps

- Spectroscopic Data : Ethyl 2-methoxybenzoate is well-characterized via IR, MS, and NMR , whereas analogous data for this compound are absent.

Biological Activity

Ethyl 2-carboethoxybenzoylformate (C13H14O5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity . For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is often attributed to the compound's ability to disrupt bacterial cell wall synthesis and function.

Antioxidant Activity

The compound has also demonstrated antioxidant properties , which are crucial for combating oxidative stress in biological systems. In vitro assays have indicated that this compound can scavenge free radicals effectively, potentially reducing the risk of chronic diseases associated with oxidative damage.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound has shown promise in anti-inflammatory applications . Studies suggest that it may inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases such as arthritis.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step reaction process. One common method includes the following steps:

- Formation of Benzoyl Chloride : Benzoyl chloride is reacted with an alcohol to form an ester.

- Condensation Reaction : The resulting ester undergoes a condensation reaction with ethyl formate in the presence of a base.

- Purification : The crude product is purified using chromatography techniques.

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound and its derivatives:

- Antimicrobial Testing : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives against clinical isolates. The results indicated that certain modifications to the structure enhanced antibacterial potency significantly, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against E. coli .

- Antioxidant Activity Assessment : An investigation into the antioxidant properties utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify radical scavenging activity. This compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid .

- Anti-inflammatory Mechanism Study : A recent study focused on the anti-inflammatory effects of the compound in a murine model of inflammation. Results showed a significant reduction in paw edema in treated mice compared to controls, suggesting potential therapeutic applications in inflammatory conditions .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.